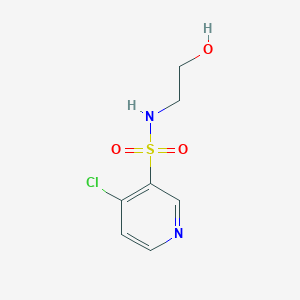
4-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a pyridine ring substituted with a chloro group at the 4-position, a hydroxyethyl group at the nitrogen atom, and a sulfonamide group at the 3-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide typically involves the following steps:
Chlorination: Pyridine is chlorinated at the 4-position using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Sulfonation: The chlorinated pyridine is then sulfonated at the 3-position using a sulfonating agent like chlorosulfonic acid (ClSO3H).
Amidation: The sulfonated product is reacted with 2-aminoethanol to introduce the hydroxyethyl group, forming the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
4-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
4-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Investigated for its potential use as a drug candidate or as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 4-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or disrupt biological pathways. The hydroxyethyl group may enhance the compound’s solubility and facilitate its interaction with target molecules.
相似化合物的比较
Similar Compounds
- 4-chloro-N-(2-hydroxyethyl)pyridine-2-sulfonamide
- 4-chloro-N-(2-hydroxyethyl)pyridine-4-sulfonamide
- 4-chloro-N-(2-hydroxyethyl)pyridine-3-carboxamide
Uniqueness
4-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group at the 4-position and the sulfonamide group at the 3-position allows for unique interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C7H9ClN2O3S |
|---|---|
分子量 |
236.68 g/mol |
IUPAC 名称 |
4-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C7H9ClN2O3S/c8-6-1-2-9-5-7(6)14(12,13)10-3-4-11/h1-2,5,10-11H,3-4H2 |
InChI 键 |
UHTXOFDWOHLQDC-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC(=C1Cl)S(=O)(=O)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


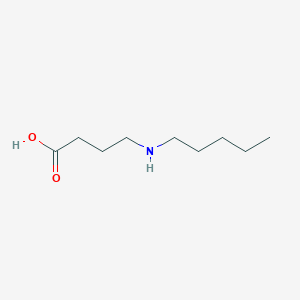
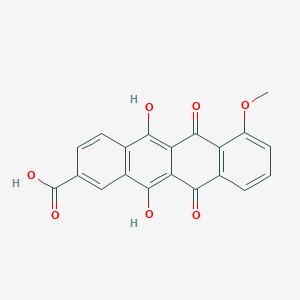

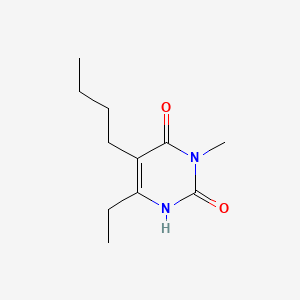
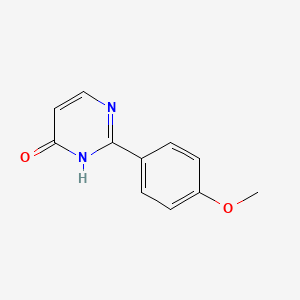
![N'-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanylacetohydrazide](/img/structure/B12925535.png)
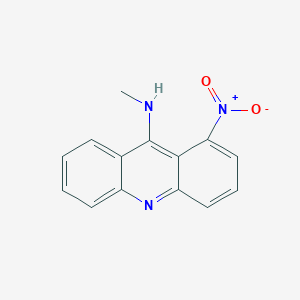

![4-[4-(2-Methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole](/img/structure/B12925561.png)

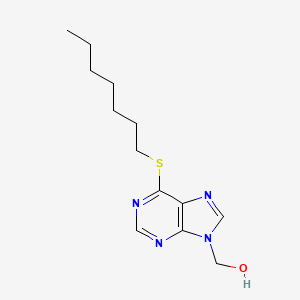
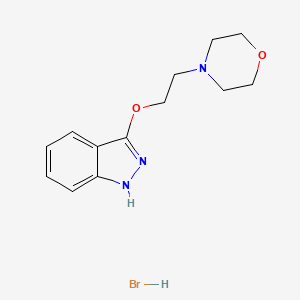
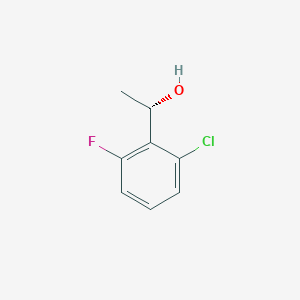
![2-Amino-4-methoxy-N-(exo-8-(3-methoxybenzyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrimidine-5-carboxamide](/img/structure/B12925595.png)
